molecular formula C13H12ClNO2 B1597008 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 60217-76-7

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1597008
CAS No.: 60217-76-7
M. Wt: 249.69 g/mol
InChI Key: CCMUJMMWBQLMFO-UHFFFAOYSA-N
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Description

  • Synonyms : 1-4-chlorophenyl cyclopropanecarboxylic acid, 1-4-chlorophenyl cyclopropane-1-carboxylic acid, and others .

Molecular Structure Analysis

The crystal structure of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been studied. It crystallizes in the orthorhombic crystal system and exhibits C–H…N intermolecular interactions. The structure is stabilized by π–π interactions between the pyrrole and phenyl rings .


Physical And Chemical Properties Analysis

  • Toxicity : Considered hazardous; may cause skin and eye irritation, as well as respiratory irritation .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Corrosion Inhibition : A derivative of pyrrole, similar to 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, has been synthesized and studied for its potential as a corrosion inhibitor. This compound exhibited significant efficiency in protecting steel surfaces, showcasing its potential in industrial applications (Louroubi et al., 2019).

  • Antimicrobial Activity : Another pyrrole derivative has shown antibacterial and antimycobacterial activities against various strains, including S. aureus, E. coli, and M. tuberculosis. This suggests a potential role for similar compounds in the development of new antimicrobial agents (Nural et al., 2018).

  • Structural Analysis for Drug Design : Detailed structural analysis of pyrrole derivatives, including single-crystal X-ray diffraction studies, provides essential information for drug design and synthesis (Ramazani et al., 2019).

Molecular Interaction and Properties

  • Intermolecular Hydrogen Bonding : Studies on similar compounds show that they can form intermolecular hydrogen bonds, which are crucial in molecular recognition and dimer formation. This property is vital in developing materials with specific molecular interactions (Wash et al., 1997).

  • Acid-Base Catalysis in Polymer Construction : Pyrrole derivatives have been used to construct coordination polymers with acid-base catalytic properties, effective in CO2 conversion processes under atmospheric pressure. This application is significant in the context of environmental chemistry and green technology (Chen et al., 2014).

  • Thermo-Responsive Material Development : Aryl-substituted pyrrole derivatives have shown properties useful in developing thermo-responsive materials. These materials are potential candidates for temperature monitoring devices due to their controlled fluorescence in specific conditions (Han et al., 2013).

Safety and Hazards

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid poses risks associated with skin and eye irritation. Proper protective measures should be taken when handling this compound .

Properties

IUPAC Name

1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMUJMMWBQLMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208967
Record name 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60217-76-7
Record name 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060217767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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